3-(chloromethyl)-N,N-diethylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Synthetic Strategies
Benzamide derivatives are widely recognized for their utility as versatile intermediates and building blocks in organic synthesis. The amide functional group can influence the electronic properties of the benzene (B151609) ring and can also participate in a variety of chemical transformations. The nitrogen substituents can be tailored to modulate solubility, reactivity, and biological activity. General methods for the synthesis of N,N-disubstituted benzamides often involve the acylation of a secondary amine with a substituted benzoyl chloride. For instance, the reaction of benzoyl chloride with diethylamine (B46881) in the presence of a base like triethylamine (B128534) is a common method to produce N,N-diethylbenzamide. prepchem.com
Rationale for Investigating Halogenated Benzamide Scaffolds
The introduction of halogen atoms onto a benzamide scaffold can profoundly alter its physicochemical and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The presence of a halogen, such as chlorine, can introduce a site for further chemical modification, expanding the synthetic utility of the benzamide core. Halogenated organic compounds are integral to the development of pharmaceuticals, agrochemicals, and materials. researchgate.net
The chloromethyl group (-CH2Cl) in the meta-position of the benzene ring, as seen in 3-(chloromethyl)-N,N-diethylbenzamide, is a particularly reactive functional group. The benzylic chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. This reactivity makes chloromethylated benzamides valuable intermediates for creating diverse libraries of compounds for screening in drug discovery and materials science.
Scope and Objectives of Research on this compound
While specific research dedicated to this compound is limited in publicly accessible scientific literature, the objective of investigating such a compound would likely be multifaceted. Key research goals would logically include:
Development of efficient and scalable synthetic routes: Establishing a reliable method for the synthesis of this compound is the first critical step. A probable and straightforward approach would be the reaction of 3-(chloromethyl)benzoyl chloride with diethylamine.
Thorough chemical characterization: Comprehensive analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm the structure and purity of the synthesized compound.
Exploration of its synthetic utility: Investigating the reactivity of the chloromethyl group would be a primary focus. This would involve reacting this compound with various nucleophiles to generate a library of new benzamide derivatives.
Evaluation of potential applications: Based on the properties of the parent compound and its derivatives, research would likely extend to assessing their potential in areas such as medicinal chemistry (e.g., as enzyme inhibitors or receptor ligands) or materials science (e.g., as monomers for polymers or as functional additives).
Given the absence of detailed research findings, the following sections will provide a general overview based on the known chemistry of related compounds.
Chemical Properties and Synthesis
Based on its structure, this compound would be expected to be a stable organic compound under standard conditions. The key reactive site is the benzylic chloride, which is prone to nucleophilic substitution reactions.
A plausible synthesis route is the acylation of diethylamine with 3-(chloromethyl)benzoyl chloride. This reaction would likely proceed under standard amidation conditions, for example, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Table 1: Postulated Reaction for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct |
| 3-(chloromethyl)benzoyl chloride | Diethylamine | This compound | Hydrochloric acid |
Potential Research Findings and Applications
While specific data is not available, research on this compound could yield interesting findings. The ability to functionalize the chloromethyl group would allow for the synthesis of a diverse range of molecules. For example, reaction with amines, alcohols, thiols, or cyanide would introduce new functionalities, each potentially conferring unique properties.
These derivatives could be screened for biological activity. The benzamide core is present in numerous approved drugs with a wide range of therapeutic uses. researchgate.net Therefore, novel derivatives of this compound could be of interest in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11-7-5-6-10(8-11)9-13/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXWUPSZPRUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloromethyl N,n Diethylbenzamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 3-(chloromethyl)-N,N-diethylbenzamide reveals two primary strategic disconnections. The choice of strategy dictates the starting materials and the sequence of reactions.
Strategy A: Amide Bond Disconnection First. The most straightforward disconnection is that of the amide C-N bond. This approach identifies diethylamine (B46881) and 3-(chloromethyl)benzoic acid (or its activated derivative, such as an acyl chloride) as the immediate precursors. This strategy is often preferred due to the wide availability of methods for forming amide bonds. The key challenge is managing the reactivity of the chloromethyl group, which is also an electrophilic site, to prevent unwanted side reactions with the amine.
Strategy B: C-C Bond Disconnection First. An alternative strategy involves disconnecting the bond between the aromatic ring and the chloromethyl group. This leads to N,N-diethylbenzamide as a key intermediate. This intermediate would then undergo a chloromethylation reaction to introduce the desired functional group at the meta-position. A variation of this approach involves disconnecting the C-Cl bond, which points to a precursor such as N,N-diethyl-3-(hydroxymethyl)benzamide or N,N-diethyl-3-methylbenzamide, which would then be converted to the final product. This route depends on the feasibility and regioselectivity of the subsequent functionalization step.
Classical Synthetic Routes to Benzamide (B126) Formation
This section focuses on the implementation of Strategy A, where the aromatic ring is already substituted with the chloromethyl group prior to the formation of the amide bond.
The direct condensation of a carboxylic acid with an amine is a common method for amide synthesis. This reaction typically requires activation of the carboxylic acid to overcome the unfavorable equilibrium of forming a stable ammonium (B1175870) carboxylate salt. For the synthesis of this compound from 3-(chloromethyl)benzoic acid and diethylamine, various coupling agents can be employed.
The reaction involves activating the carboxylic acid, which then reacts with diethylamine to form the amide. Care must be taken with reaction conditions, as the benzylic chloride can potentially react with diethylamine, especially at elevated temperatures, to form a tertiary amine byproduct. Milder conditions are generally preferred. researchgate.net
Table 1: Common Coupling Agents for Direct Amidation
| Coupling Agent | Name | Byproduct | Notes |
|---|---|---|---|
| PPh₃/DIAD | Triphenylphosphine/Diisopropyl azodicarboxylate | Triphenylphosphine oxide, DIAD-H₂ | Part of the Mitsunobu reaction, proceeds via an acyloxyphosphonium ion. nih.gov |
| PPh₃/NCS | Triphenylphosphine/N-Chlorosuccinimide | Triphenylphosphine oxide, Succinimide | In situ generation of phosphonium (B103445) salts to activate the carboxylic acid. nih.gov |
A highly reliable and widely used method for amide bond formation is the reaction between an acyl chloride and an amine. doubtnut.comlibretexts.org This two-step approach is often more efficient than direct amidation from the carboxylic acid.
Formation of the Acyl Chloride: 3-(chloromethyl)benzoic acid is first converted to the more reactive 3-(chloromethyl)benzoyl chloride. This is typically achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction with Diethylamine: The resulting 3-(chloromethyl)benzoyl chloride is then reacted with diethylamine. prepchem.com The acyl chloride is significantly more electrophilic than the benzylic chloride, allowing for a highly selective reaction at the carbonyl carbon. brainly.com The reaction is typically carried out at low temperatures in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrogen chloride (HCl) byproduct that is formed. prepchem.comreddit.com
Table 2: Typical Conditions for Acyl Chloride-Amine Coupling
| Reagent for Acyl Chloride Formation | Amine | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Diethylamine | Triethylamine | Dichloromethane (B109758) (DCM) | 0 °C to Room Temperature |
This method is generally high-yielding and is a common industrial route for the synthesis of N,N-disubstituted benzamides. sld.curesearchgate.net
Introduction of the Chloromethyl Moiety: Regioselective Functionalization
This section explores Strategy B, where the N,N-diethylbenzamide core is constructed first, followed by the introduction of the chloromethyl group.
Direct chloromethylation of the aromatic ring can be achieved through electrophilic aromatic substitution. The N,N-diethylamide group is a deactivating but meta-directing group. Therefore, reacting N,N-diethylbenzamide with a chloromethylating agent should theoretically yield the desired 3-(chloromethyl) isomer.
The most common method for this transformation is the Blanc chloromethylation , which uses formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). However, this reaction has significant drawbacks, including the formation of the highly carcinogenic byproduct bis(chloromethyl) ether and the potential for side reactions, such as polymerization or the formation of diarylmethane products. Due to these issues, this method is often avoided in modern synthesis.
A more controlled and safer approach involves installing a different functional group at the 3-position which can then be converted to the chloromethyl group. The most common precursor is a hydroxymethyl group.
The synthesis proceeds in two steps:
Synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide: This intermediate is prepared by standard amidation techniques (as described in section 2.2) starting from 3-(hydroxymethyl)benzoic acid and diethylamine.
Conversion of Alcohol to Chloride: The benzylic alcohol of N,N-diethyl-3-(hydroxymethyl)benzamide is then converted to the corresponding benzylic chloride. This is a standard functional group transformation that can be accomplished with a variety of reagents. The choice of reagent depends on the desired reactivity and the tolerance of other functional groups in the molecule.
Table 3: Reagents for Conversion of Benzylic Alcohol to Benzylic Chloride
| Reagent | Name | Byproducts | Conditions |
|---|---|---|---|
| SOCl₂ | Thionyl Chloride | SO₂, HCl | Often used with a base like pyridine or neat; mild conditions. |
| PCl₅ | Phosphorus Pentachloride | POCl₃, HCl | A powerful chlorinating agent. |
| Conc. HCl | Concentrated Hydrochloric Acid | H₂O | Requires activation, sometimes with a Lewis acid like ZnCl₂ (Lucas reagent). |
This two-step sequence via a hydroxymethyl precursor is generally a more reliable and higher-yielding method for accessing this compound compared to direct electrophilic chloromethylation.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound, presumed to proceed via the reaction of 3-(chloromethyl)benzoyl chloride with diethylamine, is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. Key parameters for optimization include the choice of solvent, the use of catalysts, and the precise control of temperature and pressure.
Solvent Effects and Catalysis in Synthesis
The solvent medium and the presence of a catalyst are pivotal in influencing the reaction rate, yield, and side-product formation.
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants, the reaction pathway, and the ease of product isolation. In amide synthesis, common solvents include dichloromethane (DCM) and dimethylformamide (DMF), largely due to their ability to effectively dissolve a wide range of reactants. ucl.ac.uk However, their environmental and health profiles have prompted research into greener alternatives.
For the synthesis of the related compound N,N-diethyl-m-toluamide (DEET) from m-toluic acid and diethylamine using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activator, a study demonstrated the profound effect of the solvent on the final yield. Dichloromethane was found to be the optimal solvent, providing a significantly higher yield compared to other organic solvents. sld.cu
Table 1: Effect of Different Solvents on the Yield of N,N-diethyl-m-toluamide sld.cu (Data based on a related benzamide synthesis, presented here for illustrative purposes)
| Solvent | Yield (%) |
|---|---|
| Dichloromethane | 88.86 |
| Diethyl ether | 81.36 |
| Ethyl acetate (B1210297) | 75.34 |
| n-Hexane | 65.23 |
Catalysis: While the reaction between a reactive acyl chloride and an amine can proceed without a catalyst, a base is typically required to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Tertiary amines like triethylamine or pyridine are commonly used for this purpose. nih.gov
Modern catalytic methods aim to avoid the use of highly reactive starting materials like acyl chlorides altogether, focusing on the direct coupling of carboxylic acids and amines. Various catalytic systems have been developed for this purpose:
Copper-based Catalysts: Heterogeneous catalysts, such as copper nanoparticles and copper-based metal-organic frameworks (MOFs), have been shown to effectively promote oxidative amide coupling reactions. researchgate.netmdpi.com
Boronic Acid Catalysts: These have emerged as effective organocatalysts for direct and waste-free amidations at room temperature. sigmaaldrich.com
Enzyme Catalysis: Biocatalytic methods, using enzymes in low-water systems, represent a growing field in sustainable amide bond formation. rsc.org
Temperature and Pressure Control in Reaction Optimization
Temperature Control: Temperature is a critical parameter that must be carefully controlled. The reaction of an acyl chloride with an amine is highly exothermic. Therefore, the initial addition of the acyl chloride is often performed at a reduced temperature (e.g., 0 °C) to moderate the reaction rate and prevent the formation of side products. reddit.com After the initial reaction, the mixture may be allowed to warm to room temperature or heated to ensure the reaction goes to completion. nih.gov
Optimization studies for various amidation reactions show that temperature can have a dramatic effect on yield. For instance, in one study on oxidative amidation, increasing the reaction temperature from room temperature to 80 °C was necessary to achieve a good yield. researchgate.net In another one-pot synthesis of DEET, a gentle temperature of 35-40 °C was found to be optimal. sld.cu
Table 2: Effect of Temperature on Yield in an Oxidative Amidation Reaction researchgate.net (Data from a related amidation study to illustrate the principle)
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | Room Temperature | No Reaction |
| 2 | Room Temperature (with oxidant) | No Amide |
| 3 | 80 | 70 |
Pressure Control: For most lab-scale liquid-phase syntheses of benzamides from acyl chlorides, the reaction is conducted at atmospheric pressure. Pressure is not typically a primary variable for optimization in this context. However, in certain industrial processes or alternative synthetic routes, pressure can play a role. For example, a patented method for synthesizing DEET involves a fixed-bed catalytic dehydration at pressures ranging from 0.1 to 5.0 MPa. google.com Similarly, some carbonylation reactions to produce amides from aryl halides are conducted under a positive pressure of carbon monoxide. nih.gov For the standard acyl chloride route, maintaining an inert atmosphere (e.g., with nitrogen or argon) is a common practice to prevent moisture from hydrolyzing the reactive acyl chloride.
Green Chemistry Principles in Synthetic Route Design
Applying the twelve principles of green chemistry to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key considerations include maximizing atom economy, improving reaction efficiency, and selecting sustainable reagents and solvents.
Atom Economy and Reaction Efficiency
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%.
For the proposed synthesis of this compound from 3-(chloromethyl)benzoyl chloride and diethylamine, the reaction is as follows:
C₈H₆Cl₂O + (C₂H₅)₂NH → C₁₂H₁₆ClNO + HCl
Molecular Weight of 3-(chloromethyl)benzoyl chloride (C₈H₆Cl₂O): 189.04 g/mol
Molecular Weight of Diethylamine ((C₂H₅)₂NH): 73.14 g/mol
Molecular Weight of this compound (C₁₂H₁₆ClNO): 225.72 g/mol
Molecular Weight of Hydrochloric acid (HCl): 36.46 g/mol
The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Atom Economy = [225.72 / (189.04 + 73.14)] x 100 = 86.1%
Table 3: Comparison of Atom Economy for Different Amidation Methods
| Amidation Method | Typical Byproducts | Theoretical Atom Economy |
|---|---|---|
| Acyl Chloride + Amine | HCl (neutralized salt) | High (before neutralization) |
| Carboxylic Acid + Amine (with Carbodiimide) | Urea derivative | Low |
| Catalytic Direct Amidation (Dehydrative) | H₂O | Very High |
| Dehydrogenative Coupling (Alcohol + Amine) | H₂ | Very High |
Sustainable Reagent Selection
The selection of reagents and solvents is a cornerstone of green chemistry, aiming to reduce hazards and environmental impact.
Reagent Selection: The traditional preparation of the 3-(chloromethyl)benzoyl chloride precursor would likely involve a hazardous chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uksld.cu These reagents are toxic, corrosive, and produce acidic waste gases (SO₂ and HCl, or CO, CO₂, and HCl).
A greener approach focuses on catalytic methods that bypass the need for these harsh reagents. The direct catalytic condensation of 3-(chloromethyl)benzoic acid with diethylamine would be a more sustainable route. This can be achieved using various catalysts, such as:
Reusable Brønsted acidic ionic liquids. acs.org
Boron-based reagents. researchgate.net
Heterogeneous silica (B1680970) catalysts. whiterose.ac.uk
Solvent Selection: As noted earlier, solvents like DCM and DMF are prevalent in amide synthesis but are considered problematic. ucl.ac.uk Green chemistry encourages their replacement with more benign alternatives. Research has demonstrated successful amide synthesis in greener solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), and even water. acs.orgnih.gov In some cases, reactions can be run under solvent-free conditions, or a liquid reactant can serve as the solvent, dramatically improving the environmental profile of the process. mdpi.com The development of amidation procedures that work efficiently in water is a particularly important goal for sustainable chemistry. acs.org
Chemical Reactivity and Transformation of 3 Chloromethyl N,n Diethylbenzamide
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a key functional moiety in 3-(chloromethyl)-N,N-diethylbenzamide, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.
The reaction at the chloromethyl group predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
For benzylic halides, the reaction mechanism (S_N1 versus S_N2) is sensitive to the electronic properties of the substituents on the benzene (B151609) ring and the reaction solvent. stackexchange.com Electron-donating groups can stabilize the formation of a benzyl (B1604629) carbocation, favoring an S_N1 pathway. Conversely, the N,N-diethylcarboxamide group at the meta position of this compound is electron-withdrawing. This deactivating effect destabilizes any potential carbocation intermediate at the benzylic position, thus strongly favoring the S_N2 pathway over the S_N1 pathway. stackexchange.com
The reactivity of benzyl chloride in S_N2 reactions is known to be greater than that of simple primary alkyl halides due to the ability of the phenyl ring to stabilize the transition state through π-orbital overlap. nih.gov However, the presence of the deactivating benzamide (B126) group in this compound would be expected to modulate this reactivity. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of substituted products.
Table 1: Representative S_N2 Reactions of this compound
| Nucleophile | Reagent Example | Product Class |
| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (B1221849) (NH₃) | Benzylamine |
| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | Phenylacetonitrile |
| Iodide | Sodium Iodide (NaI) | Benzyl Iodide |
The S_N2 displacement of the chloride from this compound is a reliable method for the synthesis of various derivatives, including ethers, amines, and thioethers.
Ethers: Reaction with alkoxides (RO⁻), generated from the corresponding alcohol by treatment with a strong base like sodium hydride, yields ethers. For instance, reacting this compound with sodium methoxide (B1231860) in a suitable solvent such as dimethylformamide (DMF) would produce 3-(methoxymethyl)-N,N-diethylbenzamide. This transformation is an application of the Williamson ether synthesis.
Amines: Primary and secondary amines can be synthesized through the reaction with ammonia, or primary and secondary amines, respectively. The reaction with ammonia would yield the primary amine, 3-(aminomethyl)-N,N-diethylbenzamide. stackexchange.com To avoid over-alkylation, which can lead to mixtures of primary, secondary, and tertiary amines, alternative methods such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or reaction with sodium azide followed by reduction are often preferred for the clean synthesis of the primary amine.
Thioethers: Thiolates (RS⁻) are excellent nucleophiles and react readily with benzylic halides to form thioethers (sulfides). For example, treatment of this compound with sodium thiomethoxide (NaSMe) would afford 3-((methylthio)methyl)-N,N-diethylbenzamide. These reactions are typically fast and efficient.
Aromatic Electrophilic Substitution on the Benzamide Core
Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions, particularly the position of the new substituent, is governed by the directing effects of the groups already present on the ring.
In the case of this compound, two substituents influence the regioselectivity of incoming electrophiles: the N,N-diethylcarboxamide group (-C(=O)N(Et)₂) and the chloromethyl group (-CH₂Cl).
N,N-Diethylcarboxamide Group: This group is a deactivating, meta-director. libretexts.org The carbonyl group is strongly electron-withdrawing through both resonance and induction, pulling electron density out of the benzene ring. This deactivation makes the ring less reactive towards electrophiles than benzene itself. The resonance structures show that the electron deficiency is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position by default. libretexts.org
Chloromethyl Group: This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. Despite being deactivating, alkyl halide groups are generally considered ortho, para-directors. This is because the alkyl portion can stabilize the arenium ion intermediate at the ortho and para positions through hyperconjugation or weak inductive donation.
With both a meta-director and an ortho, para-director on the ring, the position of further substitution is a result of the combined influence of these groups. The N,N-diethylcarboxamide group is a moderately strong deactivating group, while the chloromethyl group is only weakly deactivating. In electrophilic aromatic substitution, activating groups (or less deactivating groups) generally control the regioselectivity. However, the positions activated by the -CH₂Cl group (ortho and para to it, which are positions 2, 4, and 6) are strongly deactivated by the powerful meta-directing benzamide group. The position meta to the benzamide group (position 5) is also ortho to the chloromethyl group. Therefore, substitution is most likely to occur at the positions least deactivated, which are typically meta to the strongest deactivating group. The primary site for electrophilic attack would be position 5, which is meta to the carboxamide group and ortho to the chloromethyl group. Position 1 is already substituted. Positions 4 and 6 are para and ortho to the chloromethyl group, respectively, but ortho to the deactivating carboxamide group, making them less favorable. Position 2 is ortho to both groups, likely leading to steric hindrance and electronic deactivation.
Table 2: Directing Effects of Substituents on the Benzamide Ring
| Substituent | Position | Electronic Effect | Directing Influence |
| -C(=O)N(Et)₂ | 1 | Electron-withdrawing (Resonance & Induction) | meta (positions 3 & 5) |
| -CH₂Cl | 3 | Weakly electron-withdrawing (Induction) | ortho, para (positions 2, 4, 6) |
The predicted regioselectivity allows for the strategic introduction of additional functional groups onto the aromatic ring. For example, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to introduce a nitro or bromo group, respectively, primarily at the 5-position. Such transformations would yield poly-substituted benzamide derivatives, which could serve as intermediates for more complex molecules. The reaction conditions would need to be carefully controlled, as the ring is deactivated by both substituents, likely requiring harsher conditions than those used for benzene.
Hydrolysis and Solvolysis Reactions
Hydrolysis is a reaction with water, while solvolysis is a more general term for a reaction with a solvent. For this compound, these reactions involve the cleavage of the carbon-chlorine bond, with the solvent acting as the nucleophile.
The rate and mechanism of solvolysis of benzyl chlorides are highly dependent on the substituents present on the aromatic ring. cdnsciencepub.comnih.gov Electron-donating groups accelerate the reaction by stabilizing the benzylic carbocation in an S_N1 mechanism. Conversely, electron-withdrawing groups retard the reaction by destabilizing the carbocation, thus favoring an S_N2 mechanism where the solvent molecule acts as the nucleophile. stackexchange.com
Given the presence of the electron-withdrawing N,N-diethylcarboxamide group, the hydrolysis of this compound in pure water is expected to be slow and proceed through an S_N2-like mechanism. cdnsciencepub.com The water molecule, being a weak nucleophile, would attack the benzylic carbon, leading to the formation of the corresponding benzyl alcohol, 3-(hydroxymethyl)-N,N-diethylbenzamide, and hydrochloric acid. The rate of this reaction would be significantly slower than that of unsubstituted benzyl chloride or benzyl chlorides bearing electron-donating groups. nih.gov In mixed solvent systems (e.g., aqueous acetone (B3395972) or ethanol), the same trend is expected, with the reaction mechanism likely remaining on the S_N2 side of the mechanistic spectrum.
Reductive Transformations of the Chloromethyl Group
The chloromethyl group in this compound can be converted to a methyl group through reduction. This process, known as hydrogenolysis, involves the cleavage of the carbon-chlorine bond and its substitution with a carbon-hydrogen bond, resulting in the formation of 3-methyl-N,N-diethylbenzamide.
Catalytic Hydrogenation is a primary method for achieving this transformation. This reaction typically involves treating the compound with hydrogen gas under pressure in the presence of a metal catalyst. A commonly employed catalyst for the hydrogenolysis of benzylic halides is palladium on carbon (Pd/C). The reaction is usually conducted in a solvent like ethanol (B145695) or ethyl acetate (B1210297). To neutralize the hydrogen chloride produced during the reaction and prevent unwanted acid-catalyzed side reactions, a base such as sodium acetate or a tertiary amine is often included.
Typical Conditions for Catalytic Hydrogenation of a Benzylic Chloride
| Parameter | Description |
| Substrate | This compound |
| Reagent | Hydrogen Gas (H₂) |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| Pressure | 1–10 atmospheres |
| Temperature | 25–80 °C |
| Additive | Sodium Acetate or Triethylamine (B128534) |
| Primary Product | 3-methyl-N,N-diethylbenzamide |
Metal Hydride Reduction offers an alternative route for the reduction of the chloromethyl group. Potent hydride-donating agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing benzylic halides. chem-station.com However, LiAlH₄ is a highly reactive reducing agent that can also reduce the amide functional group. chem-station.com Therefore, achieving selective reduction of the chloromethyl group necessitates carefully controlled reaction conditions, such as maintaining low temperatures. Milder hydride reagents are generally not effective for this type of reduction.
Rearrangement Reactions and Side Product Formation
During the synthesis or subsequent chemical reactions of this compound, various rearrangement and side reactions can take place.
Intramolecular Cyclization represents a notable side reaction, particularly when the compound is subjected to basic conditions or heat. This reaction involves the nitrogen atom of the amide group acting as a nucleophile and attacking the benzylic carbon, leading to the displacement of the chloride ion. This process results in the formation of a cyclic intermediate which can then lead to N-substituted isoindolin-1-ones. For instance, the reaction of 2-(chloromethyl)benzoyl chloride with amines is known to produce N-substituted isoindolin-1-ones. pg.gda.pl A similar intramolecular reaction with this compound could potentially lead to related cyclic products.
Intermolecular Coupling can also occur as a side reaction under certain reductive conditions. For example, during the catalytic hydrodechlorination of benzyl chloride, the formation of a C-C homocoupling product, 1,2-diphenylethane, has been observed as a byproduct. csic.es By analogy, this compound could potentially undergo a similar dimerization to form 1,2-bis(3-(N,N-diethylcarbamoyl)phenyl)ethane, especially in reactions that may involve radical intermediates.
Potential Side Products and Rearrangement Products
| Reactant | Reaction Conditions | Expected Major Product | Potential Side/Rearrangement Product(s) |
| This compound | Base, Heat | Products of nucleophilic substitution | N-substituted isoindolinone derivatives |
| This compound | Catalytic Hydrogenation | 3-methyl-N,N-diethylbenzamide | 1,2-bis(3-(N,N-diethylcarbamoyl)phenyl)ethane |
Derivatization Strategies and Analogue Synthesis
Synthesis of Novel Benzamide (B126) Derivatives via Chloromethyl Activation
The activation of the C-Cl bond in the chloromethyl group is the principal pathway for derivatization. This bond is readily displaced by a variety of nucleophiles, facilitating the introduction of new functional groups and the extension of the molecular scaffold. This approach allows for the systematic modification of the compound's properties.
The generation of structurally diverse analogues from 3-(chloromethyl)-N,N-diethylbenzamide is guided by the principles of nucleophilic substitution. By systematically varying the nucleophile, a library of compounds with diverse physicochemical properties can be synthesized. The primary reaction is a substitution where a nucleophile (Nu⁻) displaces the chloride ion.
Key design principles include:
Varying the Nucleophilic Atom: Employing a range of O-, N-, S-, and C-based nucleophiles allows for the introduction of ethers, amines, thioethers, and new carbon-carbon bonds, respectively.
Modulating Steric Hindrance: Using nucleophiles with varying degrees of steric bulk can influence reaction kinetics and the final conformation of the product.
Incorporating Functional Groups: The chosen nucleophile can itself contain additional functional groups (e.g., esters, amides, nitriles), which can be used for subsequent modification or to modulate the biological activity of the resulting analogue.
The table below illustrates the synthesis of various derivatives through this approach.
| Nucleophile (Nu-H) | Reagent Example | Resulting Derivative Structure | Derivative Class |
| Alcohol (R-OH) | Sodium ethoxide | 3-(ethoxymethyl)-N,N-diethylbenzamide | Ether |
| Thiol (R-SH) | Sodium thiophenolate | 3-(phenylthiomethyl)-N,N-diethylbenzamide | Thioether |
| Primary Amine (R-NH₂) | Piperidine | 3-(piperidin-1-ylmethyl)-N,N-diethylbenzamide | Secondary Amine |
| Azide (B81097) (N₃⁻) | Sodium azide | 3-(azidomethyl)-N,N-diethylbenzamide | Azide |
| Cyanide (CN⁻) | Potassium cyanide | 3-(cyanomethyl)-N,N-diethylbenzamide | Nitrile |
Heterocyclic annulation involves the formation of a new ring fused to the existing benzene (B151609) ring. The chloromethyl group of this compound is a key functional handle for initiating such cyclizations. These reactions typically proceed via an initial nucleophilic substitution followed by an intramolecular cyclization step.
One potential strategy involves a two-step process:
Substitution: A nucleophile containing a second reactive site is introduced at the chloromethyl position.
Intramolecular Cyclization: An intramolecular reaction, often promoted by a catalyst or a change in conditions, leads to the formation of a new heterocyclic ring.
For example, reaction with a 2-aminothiophenol (B119425) could lead to the formation of a benzothiazepine (B8601423) ring system. While specific examples involving this compound are not prevalent in literature, the chemical principles are well-established for similar benzylic halides.
Macrocyclization and Oligomerization Approaches
The bifunctional nature of derivatives or the reactivity of the parent compound can be exploited to create larger molecules like macrocycles and oligomers.
Macrocyclization: This strategy aims to create large cyclic molecules. An approach could involve reacting two equivalents of this compound with a long-chain linker containing two nucleophilic groups (e.g., a diamine or a dithiol). Performing this reaction under high-dilution conditions favors intramolecular cyclization of the intermediate over intermolecular polymerization, leading to the formation of a macrocycle. rsc.orgresearchgate.net
Oligomerization: In contrast, running the same reaction at high concentrations would favor intermolecular reactions, leading to the formation of linear oligomers or polymers. The repeating unit would consist of the N,N-diethylbenzamide core connected by the linker.
Solid-Phase Synthesis Applications for Library Generation
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, a process greatly facilitated by a reactive handle like a chloromethyl group. core.ac.uk The this compound can be utilized in two primary ways:
Immobilization of the Benzamide: The compound can be anchored to a solid support (resin) that has been functionalized with nucleophilic groups (e.g., hydroxymethyl groups on Wang resin or amino groups on Rink amide resin). iris-biotech.de The resin-bound benzamide can then be subjected to further chemical transformations. The key advantage is that excess reagents and by-products are simply washed away, simplifying purification. lsu.edu
Use of Chloromethyl Resins: Alternatively, a commercially available chloromethylated resin, such as Merrifield resin, can be used. iris-biotech.de In this scenario, a derivative of N,N-diethylbenzamide bearing a nucleophilic group would be reacted with the resin to attach it to the solid support for further synthesis.
This solid-phase approach is highly amenable to automation and is a cornerstone of combinatorial chemistry for drug discovery and materials science. lsu.edu
Targeted Modifications for Specific Chemical Probes
A chemical probe is a small molecule designed to study a specific biological target or process. nih.gov The chloromethyl group is an ideal attachment point for incorporating functionalities that transform the core molecule into a specialized probe.
Key modifications include:
Reporter Tags: Fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin) can be attached. These tags must first be functionalized with a nucleophilic group to react with the chloromethyl site. The resulting probes can be used to visualize target localization in cells or for affinity-based protein purification.
Click Chemistry Handles: The chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide. The resulting azide is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of a wide variety of alkyne-containing molecules.
Photo-crosslinkers: Photoreactive groups like benzophenones or phenyl azides can be tethered to the molecule. Upon photoactivation, these groups form covalent bonds with nearby interacting proteins, enabling the identification of binding partners.
The following table summarizes potential modifications for creating chemical probes.
| Modification Type | Functional Group Added | Example Reagent | Purpose of Probe |
| Affinity Tag | Biotin | Biotin-amine | Target identification and pull-down experiments |
| Fluorescent Tag | Fluorescein | Fluorescein-amine | Cellular imaging and localization studies |
| Click Chemistry Handle | Azide | Sodium Azide | Versatile ligation with alkyne-modified molecules |
| Photo-crosslinker | Benzophenone | 4-aminobenzophenone | Covalent labeling of binding partners |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
1H and 13C NMR Assignments and Coupling Analysis
A complete analysis would involve the acquisition of proton (¹H) and carbon-13 (¹³C) NMR spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the protons of the two ethyl groups attached to the amide nitrogen. The chemical shifts (δ) of these signals, their integration values (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would be crucial for assignment. For instance, the ethyl groups would likely appear as a quartet and a triplet. The aromatic protons would exhibit complex splitting patterns depending on their substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbonyl carbon of the amide, the aromatic carbons, the chloromethyl carbon, and the carbons of the diethylamino group.
A data table for these assignments would typically be presented as follows, though the actual data is not available:
| Assignment | ¹H NMR Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (ppm) |
| CH₃ | Data not available | Data not available | Data not available | Data not available |
| CH₂ (ethyl) | Data not available | Data not available | Data not available | Data not available |
| CH₂Cl | Data not available | Data not available | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available | Data not available | Data not available |
| Quaternary C | Data not available | Data not available | Data not available | Data not available |
| C=O | Data not available | Data not available | Data not available | Data not available |
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, helping to identify adjacent protons, such as those within the ethyl groups and on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, for example, by correlating the chloromethyl protons to the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Characteristic Vibrational Modes of Benzamide (B126) and Chloromethyl Groups
Benzamide Group: The IR and Raman spectra would be expected to show a strong absorption band for the C=O (carbonyl) stretching vibration of the tertiary amide, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands for the aromatic ring (C=C stretching, C-H bending) would also be present.
Chloromethyl Group: A characteristic C-Cl stretching vibration would be expected, typically in the range of 600-800 cm⁻¹. CH₂ bending and wagging modes would also be observable.
Elucidation of Functional Group Presence
The combination of IR and Raman spectroscopy would confirm the presence of the key functional groups: the tertiary amide, the aromatic ring, and the chloromethyl group.
A representative data table for vibrational spectroscopy would look like this:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O stretch (amide) | Data not available | Data not available |
| C-N stretch (amide) | Data not available | Data not available |
| Aromatic C=C stretch | Data not available | Data not available |
| Aromatic C-H bend | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 3-(chloromethyl)-N,N-diethylbenzamide (C₁₂H₁₆ClNO), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass.
| Analysis | Result |
| Molecular Formula | C₁₂H₁₆ClNO |
| Calculated Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
| Error (ppm) | Data not available |
Without access to primary research or database entries containing the experimental spectroscopic data for this compound, a detailed and accurate scientific article on its characterization cannot be generated.
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallographic data for the solid-state structure of this compound has been reported. The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. However, in the absence of such a study for this compound, a detailed analysis based on experimental crystallographic data is not possible at this time.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. A detailed description of these interactions and the resulting packing motif for this compound is contingent upon the availability of its crystal structure. Without experimental crystallographic data, it is not possible to identify and characterize the specific intermolecular contacts that govern the solid-state assembly of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.
For 3-(chloromethyl)-N,N-diethylbenzamide, a geometry optimization would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. The output of this calculation provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, these calculations would reveal the precise orientation of the chloromethyl group and the N,N-diethylamide moiety relative to the benzene (B151609) ring.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: These are representative values to illustrate typical output from DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(carbonyl)-O | ~1.24 Å |
| Bond Length | C(carbonyl)-N | ~1.37 Å |
| Bond Length | C(ring)-CH2Cl | ~1.52 Å |
| Bond Length | C(methylene)-Cl | ~1.80 Å |
| Bond Angle | O-C(carbonyl)-N | ~121° |
| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~25° |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than standard DFT for calculating electronic properties by more accurately accounting for electron correlation. These methods are computationally more intensive but can yield more precise values for electronic energy and electron distribution within the this compound molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for explaining and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com
The energies of the HOMO and LUMO orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's reactivity and stability. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies greater stability and lower reactivity. mdpi.com
For this compound, the HOMO is likely distributed over the electron-rich benzene ring and the amide group, while the LUMO may be centered on the benzene ring and the carbonyl group. The presence of the electron-withdrawing chloromethyl group would influence these energy levels. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. ajchem-a.com
Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors Note: These values are illustrative examples for this compound.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Electrophilicity Index | ω | μ2 / (2η) | 2.80 eV |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. libretexts.orgresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting how it will interact with other molecules. walisongo.ac.idbhu.ac.in
The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. bhu.ac.in
For this compound, the EPS map would likely show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to a region of negative or partially negative potential. Conversely, the hydrogen atoms of the ethyl groups and the chloromethyl group would exhibit positive potential, making them potential sites for interaction with nucleophiles.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to study this motion over time.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a "box" of water or another solvent) and calculating the forces acting on each atom using classical mechanics (a force field). By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically from nanoseconds to microseconds.
This simulation provides a detailed view of the molecule's conformational landscape, revealing the flexibility of its various parts, such as the rotation of the C-N bond of the amide group and the torsional freedom of the chloromethyl and diethyl groups. The results can identify the most populated conformations, the energy barriers between them, and how the molecule's structure is influenced by its environment, offering a more complete picture of its behavior.
of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern chemistry. They aim to establish a mathematical correlation between the structural or property-based descriptors of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR and QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous substituted benzamides provide a robust framework for understanding its potential computational analysis. Such studies are instrumental in predicting the behavior of new molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical testing.
Development of Descriptors for Reactivity
Researchers typically employ a variety of molecular descriptors to model the reactivity of substituted benzamides. These descriptors can be broadly categorized as:
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. For a series of related benzamides, indices like the Kier's shape index and molecular connectivity indices could be used to model reactivity. nih.gov
Electronic Descriptors: These quantify the electronic distribution within the molecule. For this compound, key electronic descriptors would include the partial atomic charges on the benzylic carbon and the chlorine atom of the chloromethyl group, the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se A lower LUMO energy, for instance, would suggest a higher susceptibility to nucleophilic attack at the chloromethyl group.
Steric Descriptors: These account for the three-dimensional arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that calculates steric and electrostatic fields around the molecules. leidenuniv.nl For this compound, the steric hindrance around the reactive chloromethyl group, influenced by the N,N-diethylamide group, would be a critical factor in its reaction kinetics.
A hypothetical QSAR study on a series of 3-(substituted methyl)-N,N-diethylbenzamides might generate a dataset like the one presented in the interactive table below to correlate these descriptors with a measured reaction rate constant (k).
| Compound | Substituent (X) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Steric Parameter (Es) | log(k) |
| 1 | -Cl | -9.5 | -1.2 | 3.5 | -0.97 | -2.1 |
| 2 | -Br | -9.4 | -1.3 | 3.6 | -1.16 | -1.9 |
| 3 | -I | -9.2 | -1.5 | 3.8 | -1.40 | -1.6 |
| 4 | -OH | -9.1 | -0.8 | 4.2 | -0.55 | -3.5 |
| 5 | -OCH3 | -8.9 | -0.7 | 4.5 | -0.54 | -3.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Models for Synthetic Outcomes
Predictive models for synthetic outcomes aim to forecast the yield, selectivity, or feasibility of a chemical reaction based on the properties of the reactants, catalysts, and reaction conditions. For the synthesis of this compound or its subsequent reactions, computational models can be invaluable.
The development of such models generally involves:
Data Collection: Gathering a dataset of reactions with known outcomes. For instance, a series of reactions involving the chloromethylation of N,N-diethylbenzamide under varying conditions, or the nucleophilic substitution of the chlorine in this compound.
Descriptor Generation: Calculating relevant molecular and reaction-based descriptors for all components of the reaction. This could include the aforementioned QSAR descriptors for the reactants, as well as descriptors for the solvent (e.g., polarity), temperature, and catalyst properties.
Model Building: Employing statistical methods or machine learning algorithms to build a predictive model. Techniques like multiple linear regression, partial least squares, or more advanced methods like random forests and neural networks can be used to correlate the descriptors with the synthetic outcome. malvernpanalytical.com
For example, a model to predict the yield of a nucleophilic substitution on this compound might use the nucleophilicity of the incoming nucleophile, the solvent polarity, and the reaction temperature as key descriptors. A simplified representation of the data used for such a model is shown in the interactive table below.
| Nucleophile | Solvent | Temperature (°C) | Nucleophilicity Parameter (N) | Solvent Polarity (ET(30)) | Predicted Yield (%) |
| Azide (B81097) | DMSO | 25 | 15.6 | 45.1 | 92 |
| Cyanide | Acetonitrile | 50 | 14.4 | 45.6 | 85 |
| Iodide | Acetone (B3395972) | 25 | 15.5 | 42.2 | 78 |
| Hydroxide | Water | 80 | 16.4 | 63.1 | 65 |
| Ammonia (B1221849) | Ethanol (B145695) | 50 | 12.1 | 51.9 | 55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These predictive models, once validated, can significantly accelerate the optimization of synthetic routes by allowing chemists to perform in silico experiments to identify the most promising reaction conditions before entering the laboratory. malvernpanalytical.com
Advanced Applications in Chemical Sciences and Materials
Precursor in Complex Organic Synthesis
The presence of a benzylic chloride imparts high reactivity to 3-(chloromethyl)-N,N-diethylbenzamide, making it an excellent electrophile for nucleophilic substitution reactions. This characteristic allows for the facile introduction of the 3-(N,N-diethylcarbamoyl)benzyl group into a wide array of molecular frameworks. nbinno.comwikipedia.org This reactivity is fundamental to its potential as a building block in the assembly of complex organic molecules.
Building Block for Natural Product Total Synthesis
In the realm of natural product synthesis, the construction of complex carbon skeletons is a primary objective. The chloromethyl group in this compound can be readily displaced by a variety of nucleophiles, including carbanions, amines, and alkoxides. nbinno.com This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the assembly of intricate natural product architectures. For instance, its reaction with organometallic reagents, such as Grignard or organolithium compounds, could be employed to forge new carbon-carbon bonds, extending the molecular framework. nbinno.com
The N,N-diethylbenzamide portion of the molecule can influence the stereochemical outcome of reactions at adjacent centers and can be a precursor to other functional groups. While direct examples of the use of this compound in the total synthesis of a specific natural product are not prominently documented in the literature, the utility of benzyl (B1604629) chloride derivatives is well-established for introducing benzyl protecting groups or key structural fragments. wikipedia.org
Intermediate in Polymer Chemistry
The reactivity of the chloromethyl group also positions this compound as a valuable intermediate in polymer chemistry. Chloromethylated aromatic compounds, such as chloromethylstyrene, are widely used as reactive monomers and for the post-polymerization functionalization of polymers. polysciences.comresearchgate.net
One potential application is the synthesis of functional polymers. By first converting the chloromethyl group into a polymerizable moiety, such as a vinyl group, this compound could serve as a monomer in polymerization reactions. This would yield polymers with pendant N,N-diethylbenzamide groups, which could impart specific solubility, thermal, or coordinating properties to the resulting material.
Alternatively, this compound can be used to modify existing polymers. Through Friedel-Crafts alkylation or other grafting techniques, the 3-(N,N-diethylcarbamoyl)benzyl group can be attached to polymer backbones like polystyrene. itu.edu.tr This functionalization can be used to introduce specific properties to the polymer, such as altered surface energy or the ability to coordinate with metal ions. Chloromethylated polystyrenes are key intermediates in the preparation of various functional polymers, including ion-exchange resins and supports for solid-phase synthesis. researchgate.netitu.edu.tr
Ligand Design and Coordination Chemistry
The N,N-diethylbenzamide functionality in this compound contains potential donor atoms (oxygen and nitrogen) that can coordinate with metal ions, making it a candidate for ligand design. asianpubs.orgresearchgate.net The field of coordination chemistry explores the formation and properties of complexes between metal ions and ligands, which are central to catalysis, materials science, and bioinorganic chemistry.
Potential for Metal Chelation
While simple benzamides typically act as monodentate ligands, coordinating through the carbonyl oxygen, it is possible to design multidentate ligands based on the this compound scaffold. asianpubs.orgresearchgate.net The reactive chloromethyl group can be functionalized with other donor groups to create a chelating ligand. For example, reaction with a secondary amine containing another donor atom could yield a bidentate or tridentate ligand capable of forming a stable complex with a metal ion. The stability and properties of the resulting metal complexes would depend on the nature of the metal ion and the specific donor atoms involved.
The N,N-diethyl substituents on the amide nitrogen can influence the steric environment around the coordination site, which in turn can affect the geometry and reactivity of the metal complex.
| Potential Donor Atoms | Coordination Mode | Potential Metal Ions |
| Amide Oxygen | Monodentate | Transition metals (e.g., Cu, Ni, Co, Zn) |
| Amide Nitrogen (upon deprotonation) | Monodentate | Transition metals, Lanthanides |
| Functionalized Chloromethyl Group | Multidentate | Various |
Application in Catalysis
Metal complexes are widely used as catalysts in a vast range of chemical transformations. The electronic and steric properties of the ligands surrounding the metal center play a crucial role in determining the catalyst's activity and selectivity. Metal complexes derived from benzamide-based ligands have shown catalytic activity in various reactions. researchgate.netnih.gov
For example, palladium complexes featuring benzamide-related ligands have been investigated for their catalytic behavior in C-H activation and cross-coupling reactions. dntb.gov.uaibs.re.kr It is plausible that metal complexes of this compound or its derivatives could exhibit catalytic activity. The N,N-diethylbenzamide moiety could act as a directing group in C-H activation reactions or serve to stabilize the catalytically active metal center. Furthermore, these complexes could be immobilized on a solid support through the chloromethyl group, facilitating catalyst recovery and reuse.
Materials Science Applications (Excluding Biological/Medical)
The ability to be incorporated into polymers and its potential to coordinate with metal ions suggests that this compound could be a useful component in the design of advanced materials with specific, non-biological functions. Aromatic compounds, in general, are fundamental building blocks for a wide range of materials, including polymers, dyes, and electronic materials. researchgate.net
One area of application is in the development of functional polymeric materials. As mentioned, polymers functionalized with the 3-(N,N-diethylcarbamoyl)benzyl group could be used as ion-exchange resins for water purification or the separation of metal ions. The benzamide (B126) group's ability to coordinate with specific metal ions could be exploited to create selective sorbents.
Furthermore, chloromethylated aromatic compounds are precursors to materials used in electronics and lithography. researchgate.net For instance, chloromethylated polystyrenes have been investigated as negative resists in electronic lithography. The incorporation of the N,N-diethylbenzamide group might influence the material's properties, such as its solubility and etching resistance.
Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the advanced applications of This compound in the specific areas of functional polymers and as a precursor for advanced organic materials, as outlined in the user's request.
The search results did not yield specific studies or data related to the incorporation of this compound into functional polymers or its use as a precursor for advanced organic materials. The available literature primarily focuses on related but distinct compounds such as N,N-diethyl-3-methylbenzamide (DEET) and N,N-diethylbenzamide, which have different chemical structures and applications.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses solely on this compound. To fulfill the user's request, further research and published studies specifically investigating this compound's role in materials science would be necessary.
Future Directions and Research Perspectives
Development of Novel Stereoselective Synthetic Routes
While 3-(chloromethyl)-N,N-diethylbenzamide itself is not chiral, the benzylic chloromethyl group serves as a key functional handle for the introduction of stereocenters. Future research could focus on developing novel synthetic routes that generate chiral derivatives with high stereoselectivity. Such routes are crucial for investigating the potential stereospecific interactions of these molecules in biological systems or for their application in asymmetric catalysis.
Key research objectives would include:
Asymmetric Nucleophilic Substitution: Investigating the substitution of the chloride with various chiral nucleophiles or the use of chiral catalysts to control the stereochemistry of the substitution product.
Conversion to Prochiral Intermediates: Transforming the chloromethyl group into a prochiral functional group (e.g., an aldehyde or ketone) followed by asymmetric reduction or addition reactions to create a chiral alcohol.
Catalytic Asymmetric C-H Functionalization: Exploring advanced catalytic systems that can directly and enantioselectively functionalize the methylene (B1212753) C-H bonds of the chloromethyl group.
These approaches would enable the synthesis of a library of enantiomerically pure or enriched compounds, which is a fundamental prerequisite for many applications in medicinal chemistry and materials science.
Table 1: Hypothetical Stereoselective Transformations of this compound
| Reaction Type | Potential Chiral Reagent/Catalyst | Hypothetical Product | Projected Outcome |
|---|---|---|---|
| Asymmetric Nucleophilic Substitution | (R)-Proline | 3-(((R)-pyrrolidin-2-yl)methyl)-N,N-diethylbenzamide | High diastereomeric excess |
| Asymmetric Reduction of a Prochiral Ketone | Noyori-type Ru-catalyst | (R)-3-(1-hydroxyethyl)-N,N-diethylbenzamide | High enantiomeric excess (>95% ee) |
| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | 3-(1-chloro-1-phenylethyl)-N,N-diethylbenzamide | Generation of a quaternary stereocenter |
Exploration of C-H Activation Methodologies for Functionalization
Carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. acs.orgnih.gov This strategy offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org For this compound, the amide group can act as a directing group to facilitate regioselective C-H activation at the ortho-positions of the aromatic ring.
Future research in this area could explore:
Ortho-Arylation and Alkylation: Using transition metal catalysts (e.g., palladium, rhodium, or ruthenium) to introduce various aryl or alkyl groups at the C2 and C6 positions of the benzamide (B126) ring. researchgate.net
Directed C-H Amination and Oxygenation: Developing methods for the direct introduction of nitrogen- or oxygen-containing functional groups, which are prevalent in biologically active molecules.
Remote C-H Functionalization: Investigating more advanced catalytic systems that could potentially functionalize the C-H bonds at the meta or para positions, or even the sp³ C-H bonds of the N-ethyl groups.
The application of C-H activation would significantly expand the accessible chemical space around the this compound scaffold, enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies. rutgers.edu
Table 2: Potential C-H Activation Reactions on this compound
| Target C-H Bond | Catalyst System | Coupling Partner | Potential Product |
|---|---|---|---|
| Aromatic C2-H | Pd(OAc)₂ / Ligand | Aryl boronic acid | 2-Aryl-3-(chloromethyl)-N,N-diethylbenzamide |
| Aromatic C2-H | [RhCp*Cl₂]₂ | Alkene | 2-Alkenyl-3-(chloromethyl)-N,N-diethylbenzamide |
| N-Ethyl C-H (β-position) | Fe or Cu catalyst | Peroxide | Functionalized N-ethyl group |
Computational Design of Advanced Derivatives with Tunable Properties
Computational chemistry provides powerful tools for the in silico design and evaluation of new molecules, accelerating the discovery process by prioritizing synthetic targets. researchgate.net Future research on this compound would greatly benefit from a computational-driven approach to design advanced derivatives with specific, tunable properties.
Key computational strategies could include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties (e.g., electrostatic potential, frontier molecular orbitals) of designed analogs to predict their reactivity and potential for intermolecular interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of a virtual library of derivatives with a desired property (e.g., predicted binding affinity to a biological target or a specific physicochemical property). researchgate.net
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding modes and affinities of designed derivatives within the target's active site.
These computational studies would guide the rational design of new derivatives with enhanced performance for specific applications, be it in medicine, agriculture, or materials science.
Table 3: Hypothetical Computationally Designed Derivatives and Their Predicted Properties
| Derivative Structure (Modification at C3-CH₂Cl) | Computational Method | Predicted Property | Potential Application |
|---|---|---|---|
| -CH₂-O-(4-nitrophenyl) | DFT | High electron affinity | Electron-accepting material |
| -CH₂-NH-(imidazole) | Molecular Docking | High binding score to a hypothetical enzyme | Enzyme inhibitor candidate |
| -CH₂-S-(polyethylene glycol) | Molecular Dynamics | Increased water solubility | Bioconjugation |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chemical libraries for screening and optimization can be a time-consuming and resource-intensive process. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and the potential for high-throughput synthesis.
Future research should focus on translating the synthesis of this compound and its derivatives to these modern platforms. This would involve:
Development of Flow Synthesis Protocols: Designing and optimizing continuous flow processes for the key synthetic steps, which can be particularly advantageous for reactions involving hazardous reagents or unstable intermediates.
Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems to enable the rapid and systematic synthesis of a large number of analogs.
Real-time Reaction Monitoring: Incorporating in-line analytical techniques (e.g., IR, NMR, or MS) to monitor reaction progress and quality in real-time, allowing for rapid optimization and quality control.
The adoption of these technologies would significantly accelerate the research and development cycle for new applications based on the this compound scaffold.
Table 4: Comparison of Hypothetical Batch vs. Flow Synthesis of a Derivative
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult, requires re-optimization | Easier, by running for longer times |
| Safety | Potential for thermal runaway | Superior heat and mass transfer, smaller reaction volume |
| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, temperature, and pressure |
Multidisciplinary Research Opportunities in Chemical Sciences
The unique combination of a stable benzamide core and a reactive chloromethyl "handle" makes this compound an attractive platform for multidisciplinary research. The compound can serve as a building block or a molecular probe in various fields beyond traditional organic synthesis.
Potential multidisciplinary research opportunities include:
Chemical Biology: The chloromethyl group can act as an electrophilic warhead to covalently label proteins or other biomolecules, enabling the development of chemical probes to study biological processes or as targeted covalent inhibitors.
Materials Science: Derivatives of the compound could be incorporated into polymers or attached to surfaces to modify their properties. For instance, grafting onto a polymer backbone could impart new functionalities, such as increased thermal stability or specific binding capabilities.
Medicinal Chemistry: The substituted benzamide motif is a well-established pharmacophore in numerous approved drugs. walshmedicalmedia.comnih.gov The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents, where the chloromethyl group is further elaborated to optimize target engagement and pharmacokinetic properties. nih.gov
Agrochemical Science: Given that the related compound DEET (N,N-diethyl-3-methylbenzamide) is a widely used insect repellent, exploring derivatives of this compound for potential applications in crop protection or as new vector control agents is a logical and promising research avenue. researchgate.net
Table 5: Potential Multidisciplinary Applications
| Research Area | Collaborating Field | Role of the Compound | Potential Outcome |
|---|---|---|---|
| Chemical Biology | Biochemistry, Cell Biology | Covalent probe | Identification of new drug targets |
| Materials Science | Polymer Chemistry, Surface Science | Functional monomer or surface modifier | Development of smart materials with tailored properties |
| Medicinal Chemistry | Pharmacology, Structural Biology | Scaffold for drug discovery | New drug candidates for various diseases |
| Agrochemical Science | Entomology, Environmental Science | Lead compound for new pesticides/repellents | Novel agents for crop protection or public health |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(chloromethyl)-N,N-diethylbenzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves converting 3-(chloromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The acid chloride is then reacted with diethylamine in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., triethylamine) to neutralize HCl. Key optimization parameters include:
- Temperature : Maintaining 0–5°C during acid chloride formation to prevent side reactions.
- Solvent : Using dry solvents to avoid hydrolysis of the acid chloride.
- Stoichiometry : A 1:1.2 molar ratio of acid chloride to diethylamine ensures complete reaction.
Yield improvements (>75%) are achieved via vacuum distillation or column chromatography for purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and the diethylamide moiety (N–CO signal at δ ~165 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 240.08 for C₁₂H₁₅ClNO).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How can computational chemistry elucidate the reactivity and bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify electrophilic sites (e.g., chloromethyl group) prone to nucleophilic substitution.
- Molecular Docking : Screens against protein targets (e.g., kinases or GPCRs) to predict binding affinity. For example, the chloromethyl group may interact with cysteine residues via SN2 mechanisms.
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with biological activity using datasets from analogous benzamides .
Q. What strategies resolve contradictions in reported biological activities of chloromethyl-substituted benzamides?
- Methodology :
- Meta-analysis : Compare data across studies while controlling for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines. For example, antimicrobial activity discrepancies may arise from Gram-positive vs. Gram-negative bacterial membranes.
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., 24-hour incubation, pH 7.4).
- Metabolic Stability Tests : Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated dechlorination) affects observed potency .
Q. How does the chloromethyl group influence the compound’s stability and derivatization potential in drug discovery?
- Methodology :
- Stability Studies : Monitor degradation in buffered solutions (pH 1–10) via LC-MS. The –CH₂Cl group is prone to hydrolysis in basic conditions, forming 3-(hydroxymethyl)-N,N-diethylbenzamide.
- Derivatization : React with nucleophiles (e.g., thiols, amines) to generate analogs. For example, substitution with piperazine enhances solubility for CNS-targeted agents.
- Crystallography : Single-crystal X-ray diffraction reveals conformational flexibility of the chloromethyl group, impacting ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
